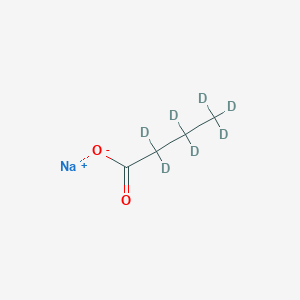
Sodium butyrate-D7
描述
Sodium butyrate-D7 is a useful research compound. Its molecular formula is C4H7NaO2 and its molecular weight is 117.13 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
作用机制
- The primary targets of sodium butyrate-D7 include histone deacetylases (HDACs), specifically HDAC1, HDAC2, and HDAC3 . These enzymes play a crucial role in regulating gene expression by modifying histone acetylation levels.
- In cancer cells, this compound triggers differentiation, cell cycle arrest (particularly at the G0 phase), and apoptosis. It also inhibits cell proliferation .
- Notably, this compound decreases the expression of IFN-γ-related signaling genes and metastatic genes in lung cancer cells .
Target of Action
Mode of Action
生化分析
Biochemical Properties
Sodium butyrate-D7 plays a significant role in biochemical reactions, particularly as an inhibitor of histone deacetylases. This inhibition leads to increased acetylation of histones, which in turn affects gene expression. This compound interacts with several enzymes and proteins, including histone deacetylases, transcription factors, and signaling molecules. The nature of these interactions involves the binding of this compound to the active sites of histone deacetylases, thereby preventing the removal of acetyl groups from histone proteins .
Cellular Effects
This compound exerts various effects on different cell types and cellular processes. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. This compound has been shown to induce cell cycle arrest, promote differentiation, and trigger apoptosis in cancer cells. Additionally, it affects the expression of genes involved in inflammation and immune responses, thereby playing a role in maintaining cellular homeostasis .
Molecular Mechanism
The mechanism of action of this compound involves its ability to inhibit histone deacetylases, leading to hyperacetylation of histones and changes in chromatin structure. This results in the activation or repression of specific genes, depending on the context. This compound also interacts with transcription factors and other regulatory proteins, further influencing gene expression. The compound’s effects on enzyme activity and gene expression are mediated through its binding interactions with histone deacetylases and other biomolecules .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can vary over time. The compound is relatively stable, but its activity may decrease due to degradation or other factors. Long-term studies have shown that this compound can have sustained effects on cellular function, including prolonged changes in gene expression and cellular metabolism. These effects are often observed in both in vitro and in vivo studies, highlighting the compound’s potential for long-term therapeutic applications .
Dosage Effects in Animal Models
The effects of this compound in animal models vary with different dosages. At lower doses, the compound can promote beneficial effects such as anti-inflammatory and neuroprotective actions. At higher doses, this compound may exhibit toxic or adverse effects, including disruption of cellular homeostasis and induction of apoptosis. Threshold effects have been observed, indicating that the compound’s impact is dose-dependent and requires careful optimization in experimental settings .
Metabolic Pathways
This compound is involved in several metabolic pathways, primarily through its role as a short-chain fatty acid. It is produced by the fermentation of dietary fibers by gut microbiota and is absorbed in the colon. This compound interacts with enzymes such as histone deacetylases and G-protein coupled receptors, influencing metabolic flux and metabolite levels. The compound’s effects on metabolism are mediated through its regulatory actions on gene expression and enzyme activity .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through various mechanisms. It can be taken up by cells via specific transporters and binding proteins, which facilitate its localization and accumulation in target tissues. The compound’s distribution is influenced by its interactions with cellular membranes and transport proteins, affecting its bioavailability and therapeutic potential .
Subcellular Localization
This compound exhibits specific subcellular localization, which is crucial for its activity and function. The compound is often found in the nucleus, where it interacts with histones and other nuclear proteins. This localization is facilitated by targeting signals and post-translational modifications that direct this compound to specific compartments or organelles. The compound’s activity is closely linked to its subcellular distribution, as it needs to be in proximity to its target enzymes and proteins to exert its effects .
属性
IUPAC Name |
sodium;2,2,3,3,4,4,4-heptadeuteriobutanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H8O2.Na/c1-2-3-4(5)6;/h2-3H2,1H3,(H,5,6);/q;+1/p-1/i1D3,2D2,3D2; | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MFBOGIVSZKQAPD-DEPOAORMSA-M | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC(=O)[O-].[Na+] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])([2H])C([2H])([2H])C([2H])([2H])C(=O)[O-].[Na+] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H7NaO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
117.13 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![4-(4-Bromophenyl)-1-[2-(tetrahydropyran-2-yloxy)-ethyl]-1H-pyrazole](/img/structure/B1406440.png)
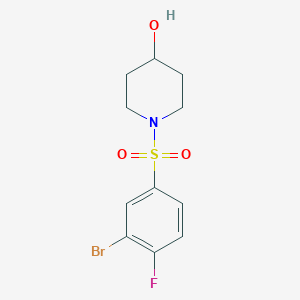
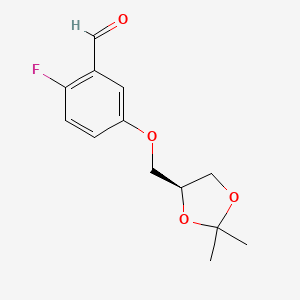

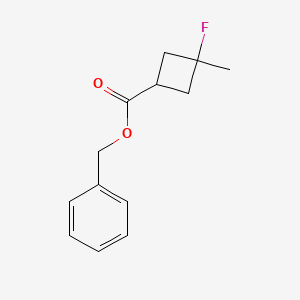
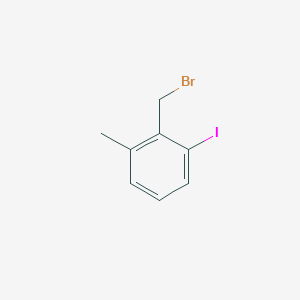
![Tert-butyl 3-[bis(4-methoxyphenyl)-phenylmethoxy]-4-methylsulfonyloxypyrrolidine-1-carboxylate](/img/structure/B1406450.png)
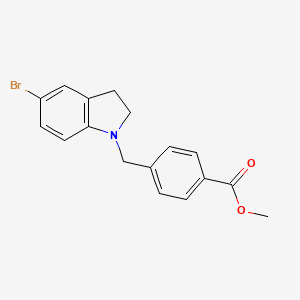

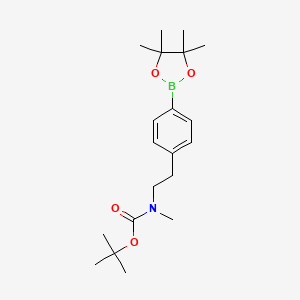

![Ethanol, 2-[(3-amino-1,2-benzisoxazol-6-yl)oxy]-](/img/structure/B1406458.png)

![4-Chloro-2'-fluoro-5'-methoxy-[1,1'-biphenyl]-2-carbaldehyde](/img/structure/B1406462.png)
